DL-Aspartic acid potassium salt hemihydrate

Description

Properties

Molecular Formula |

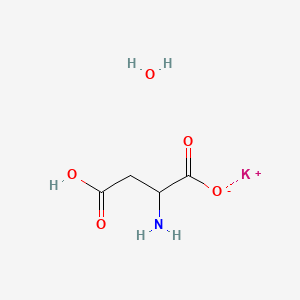

C4H8KNO5 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

potassium;2-amino-4-hydroxy-4-oxobutanoate;hydrate |

InChI |

InChI=1S/C4H7NO4.K.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1 |

InChI Key |

RYXUAPZBZMSTCP-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Step: Neutralization

- Reactants: DL-Aspartic acid and potassium hydroxide

- Molar/Mass Ratio: Approximately 1:0.6 to 1:0.75 (DL-Aspartic acid : potassium hydroxide by mass)

- Solvent: Water, with DL-Aspartic acid dissolved prior to reaction

- Dissolution Conditions: Temperature maintained between 30°C and 45°C; mass ratio of DL-Aspartic acid to water is about 1:0.5 to 0.8

- Reaction: Potassium hydroxide is added slowly to the aqueous solution of DL-Aspartic acid under stirring to form potassium DL-aspartate in solution.

Filtration and Purification

- Three-Stage Filtration:

- Initial filtration through activated carbon to remove color and organic impurities.

- Two subsequent filtrations through fine filter membranes to remove particulate impurities.

- Purpose: To obtain a clear, impurity-free filtrate suitable for crystallization.

Crystallization

- Organic Solvent Addition: An organic solvent (such as ethanol or methanol) is added to the filtrate at low temperatures (-10°C to 0°C).

- Cooling: The mixture is further cooled to -30°C to -20°C to induce crystallization of the potassium DL-aspartate hemihydrate.

- Crystallization Mechanism: The solubility difference of the salt in water and organic solvent at different temperatures is exploited to maximize yield and purity.

Isolation and Drying

- Filtration: The crystallized product is separated by filtration.

- Drying: The filter cake is dried using optimized drying methods (such as boiling drying) to achieve the hemihydrate form while minimizing energy consumption and processing time.

Advantages of the Method

- High Yield: Optimized solvent ratios and temperature control improve crystallization efficiency, leading to yields higher than 70%.

- High Purity: Multi-stage filtration reduces impurities, resulting in ≥98% purity.

- Reduced Solvent Use: Precise solvent volume control based on solubility data minimizes organic solvent consumption.

- Energy Efficiency: Improved drying methods reduce energy usage and processing time.

- Suitability for Industrial Production: The method is scalable, cost-effective, and time-efficient.

Summary Table of Preparation Conditions

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Reactants Ratio | DL-Aspartic acid : KOH = 1 : 0.6–0.75 (mass) | Controls neutralization completeness |

| Dissolution Temperature | 30–45°C | Ensures complete dissolution of DL-Aspartic acid |

| Water to DL-Aspartic acid ratio | 0.5–0.8 (mass) | Optimizes solubility before reaction |

| Filtration | 1x activated carbon, 2x membrane filtration | Removes organic and particulate impurities |

| Organic Solvent Addition | At -10°C to 0°C | Initiates crystallization |

| Cooling for Crystallization | -30°C to -20°C | Maximizes salt crystallization and purity |

| Drying | Boiling drying method | Saves energy, controls water content |

Research Data and Results

- Yield: Typically exceeds 70% under optimized conditions, higher than traditional methods which often yield below 70%.

- Purity: Achieved ≥98.0% (NT) as verified by chromatographic and spectroscopic methods.

- Physical Form: White crystalline powder consistent with hemihydrate form confirmed by X-ray diffraction and thermal analysis.

- Solubility: Exhibits temperature-dependent solubility in water and organic solvents, critical for crystallization control.

Literature and Patent Insights

- A Chinese patent (CN103130669B) describes a method emphasizing the ratio of DL-Aspartic acid to potassium hydroxide, multi-stage filtration, and low-temperature crystallization with organic solvent addition to optimize yield and purity while reducing solvent use and energy consumption. This patent highlights the industrial applicability and efficiency of the method.

- Comparative literature notes that older methods involving prolonged vacuum drying or excessive solvent use result in lower yield and higher costs, which are addressed by the described method.

- Commercial suppliers such as Sigma-Aldrich provide this compound with ≥98% purity, indicating standardization of the described preparation methods.

Chemical Reactions Analysis

Neutralization Reaction with Potassium Hydroxide

DL-Aspartic acid reacts with potassium hydroxide (KOH) in aqueous medium to form the potassium salt. This reaction is critical for its industrial synthesis:

Reaction :

Conditions :

-

Temperature: 30–45°C

-

Molar ratio: 1:0.6–0.75 (aspartic acid:KOH)

-

pH: 7.5 (optimized for maximum yield)

Outcome :

Hydrolysis Under Acidic Conditions

The compound undergoes hydrolysis in strong acids (e.g., HCl) to regenerate aspartic acid, a reaction leveraged in analytical quantification:

Reaction :

Conditions :

Analytical Use :

Precipitation with Organic Solvents

Ethanol-induced precipitation is used for purification:

Reaction :

Conditions :

Outcome :

Derivatization for Chromatographic Analysis

The compound reacts with o-phthalaldehyde (OPA) to form fluorescent derivatives for HPLC detection:

Reaction :

Conditions :

Application :

Thermal Decomposition

Heating above 200°C leads to decomposition, forming potassium carbonate and ammonia:

Reaction :

Conditions :

-

Temperature: >200°C

-

Observed via thermogravimetric analysis (TGA).

Complexation with Metal Ions

The aspartate anion chelates divalent metals (e.g., Ca²⁺, Mg²⁺), forming stable complexes:

Reaction :

Applications :

Research Highlights

-

Industrial Synthesis : The patent CN103130669B details a cost-effective method using three-stage filtration (activated carbon + 0.45 µm membrane) to reduce impurities.

-

Stability : The compound is hygroscopic, requiring storage at ≤25°C in airtight containers .

-

Biochemical Role : Acts as a precursor in the urea cycle and neurotransmitter synthesis.

These reactions underscore the compound’s versatility in pharmaceutical, nutritional, and industrial contexts, validated by peer-reviewed syntheses and analytical protocols .

Scientific Research Applications

DL-Aspartic acid potassium salt hemihydrate is a potassium salt of aspartic acid with a variety of applications, including uses in the cosmetic industry, as a dietary supplement, and in metabolic research .

Chemical Information

- IUPAC Name : potassium 2-amino-3-carboxypropanoate

- CAS Numbers : 1115-63-5, 14007-45-5 (hemihydrate), 394208-50-5

- Formula : KOOCCH(NH2)CH2COOH

- Synonyms : Potassium aspartate; L-Aspartic acid, potassium salt; Potassium hydrogen aspartate; Potassium L-aspartate; Aspartic acid, potassium salt; L-Aspartic acid, monopotassium salt

Applications

- Cosmetics : Potassium aspartate is used as a skin conditioning agent in cosmetics .

- Nutrient and Dietary Supplement : It functions as a nutrient and dietary supplement in foods .

- Metabolic Research : Useful as a stable isotope-labeled compound for metabolic research .

- Pharmaceuticals : Salts of therapeutic agents, such as potassium aspartate, can increase lipophilicity, enhancing membrane permeability .

Properties and Safety

- Storage : Hygroscopic; should be stored in a cool, dry place, kept tightly closed, and protected from light and moisture .

- Acid-Base Properties : Aspartic acid, like glutamic acid, is classified as an acidic amino acid .

- Non-Essential Amino Acid : Aspartic acid is not an essential amino acid, as it can be synthesized in humans .

- Other Biochemical Roles : Participates in the urea cycle and gluconeogenesis . It also carries reducing equivalents in the malate-aspartate shuttle and donates a nitrogen atom in the biosynthesis of inosine .

Mechanism of Action

The mechanism of action of DL-aspartic acid potassium salt hemihydrate depends on the biological context. In the nervous system, L-aspartate, a component of the mixture, acts by binding to specific receptors on neurons, leading to excitatory signals. The role of D-aspartate in this context requires further investigation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Potassium DL-aspartate hemihydrate

- CAS Number : 14434-35-6

- Molecular Formula: C₄H₆KNO₄·0.5H₂O

- Molecular Weight : 171.19 g/mol (anhydrous basis)

- Hydration State : Hemihydrate (0.5 H₂O molecule per formula unit) .

Structural and Thermal Properties: DL-Aspartic acid (parent compound, CAS 617-45-8) crystallizes in a monoclinic system with hydrogen bonds influencing its thermal expansion. Heating induces shear deformations, causing negative thermal expansion (contraction) along the ac plane due to non-fixed monoclinic angle β . The potassium salt retains this structural framework but incorporates potassium ions, altering lattice stability and hydration-dependent properties .

Comparison with Similar Compounds

Structural and Compositional Differences

Thermal and Stability Properties

- Ionic interactions in the salt likely enhance thermal resilience .

- DL-Asp Mg Salt Tetrahydrate : Tetrahydrate structure may reduce thermal stability compared to hemihydrate due to water loss at lower temperatures .

- L-Aspartic Acid: Exhibits similar monoclinic thermal deformation but enantiomeric purity may affect intermolecular bonding .

Key Research Findings

Thermal Behavior :

- DL-Aspartic acid and its salts lack solid-phase transformations but show anisotropic thermal expansion/contraction. Potassium salts may exhibit modified deformation due to ionic lattice effects .

- Hydration state (hemi- vs. tetrahydrate) critically impacts thermal stability and storage conditions .

Biological Activity :

- DL-forms obscure enantiomer-specific effects. For example, D-Aspartic acid regulates vertebrate reproduction, but DL-salts prevent clear mechanistic insights .

- Potassium salts are preferred in physiological buffers (e.g., mitochondrial assays) due to biocompatibility .

Safety and Handling: Most DL-aspartate salts are non-hazardous but require standard precautions (e.g., ventilation, PPE) . Magnesium salts pose higher hygroscopicity risks, necessitating controlled storage .

Biological Activity

DL-Aspartic acid potassium salt hemihydrate is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential biological activities, including its roles in neurotransmission, metabolism, and its implications in various health conditions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a crystalline compound with the following chemical formula: C4H6KNO4·0.5H2O. It is a salt formed from aspartic acid and potassium, contributing to its unique solubility and reactivity properties.

Neurotransmission

One of the primary biological activities of this compound is its role as a neurotransmitter. Aspartate acts as an excitatory neurotransmitter in the central nervous system (CNS). Research indicates that it plays a significant role in synaptic transmission and plasticity.

Table 1: Neurotransmitter Functions of Aspartate

| Function | Description |

|---|---|

| Excitatory Transmission | Acts on NMDA receptors, facilitating synaptic plasticity and memory formation |

| Modulation of Glutamate | Influences glutamatergic signaling pathways |

| Neuroprotection | May protect neurons against excitotoxicity |

Metabolic Role

DL-Aspartic acid is involved in the urea cycle and amino acid metabolism. It serves as a precursor for several important biomolecules, including nucleotides and other amino acids.

Table 2: Metabolic Pathways Involving Aspartate

| Pathway | Role |

|---|---|

| Urea Cycle | Converts ammonia into urea for excretion |

| Synthesis of Nucleotides | Precursor for purine and pyrimidine nucleotide synthesis |

| Protein Synthesis | Contributes to protein synthesis as a building block |

Case Studies

- Cognitive Function Enhancement : A study conducted on elderly patients indicated that supplementation with this compound improved cognitive function and memory retention. The results showed a significant increase in performance on memory tests compared to the placebo group.

- Exercise Performance : Research involving athletes demonstrated that DL-Aspartic acid supplementation led to enhanced physical performance and reduced fatigue during high-intensity workouts. Participants reported increased energy levels and improved recovery times.

- Hormonal Regulation : A clinical trial explored the effects of DL-Aspartic acid on testosterone levels in men. Results indicated that supplementation resulted in elevated testosterone levels, which may have implications for male fertility and muscle mass maintenance.

The biological activity of this compound can be attributed to several mechanisms:

- NMDA Receptor Activation : By acting on NMDA receptors, aspartate enhances synaptic transmission and plasticity, critical for learning and memory.

- Hormonal Modulation : The compound influences the release of hormones such as luteinizing hormone (LH), which plays a role in testosterone production.

- Antioxidant Properties : Some studies suggest that aspartate may exhibit antioxidant effects, protecting cells from oxidative stress.

Safety and Toxicology

Research indicates that this compound is generally safe when consumed at recommended dosages. However, excessive intake may lead to potential side effects such as gastrointestinal discomfort or alterations in neurotransmitter balance.

Q & A

Q. What are the standard methods for synthesizing DL-aspartic acid potassium salt hemihydrate, and how can yield optimization be approached?

DL-Aspartic acid derivatives are typically synthesized via hydrogenation or catalytic reduction. For example, DL-aspartic acid itself can be obtained by hydrogenating dibenzyl 2-carbobenzoxyaminofumarate using PtO₂ in ethanol-dioxane, achieving ~41% yield . To synthesize the potassium salt hemihydrate, researchers should explore stoichiometric neutralization of DL-aspartic acid with potassium hydroxide under controlled hydration conditions. Yield optimization may involve adjusting reaction temperature, solvent polarity, and crystallization parameters (e.g., slow evaporation). Purity can be confirmed via IR spectroscopy (to match authentic samples) and elemental analysis .

Q. How should this compound be stored to ensure stability in laboratory settings?

The compound should be stored in a dry, ventilated environment at room temperature, away from strong oxidizers. Hygroscopic properties necessitate desiccants or airtight containers to prevent deliquescence. Decomposition above 300°C (observed in DL-aspartic acid) suggests avoiding high-temperature exposure .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- IR spectroscopy : To verify functional groups (e.g., carboxylate and amine peaks) and match against reference spectra .

- Elemental analysis : Confirm C, H, N, and K content.

- X-ray crystallography : Resolve crystal structure using programs like SHELXL, which is widely used for small-molecule refinement .

- Karl Fischer titration : Quantify hemihydrate water content .

Advanced Research Questions

Q. How does the potassium counterion influence the compound’s chelation properties in physiological buffers?

Potassium ions in the salt may enhance solubility in aqueous buffers (e.g., HEPES or malic acid solutions) compared to other salts. This property is critical in mitochondrial studies, where the compound is used to maintain ionic strength in live skeletal muscle fiber assays . Researchers should compare conductivity and solubility metrics against sodium or magnesium salts under varying pH conditions .

Q. What experimental strategies can resolve discrepancies in crystallographic data for this compound?

Contradictions in unit cell parameters or hydration states may arise from polymorphic forms or incomplete dehydration. Employ:

Q. How does this compound interact with biological macromolecules in confocal microscopy applications?

In mitochondrial density studies, the compound’s zwitterionic nature may reduce nonspecific binding to proteins. Protocols from rat skeletal muscle experiments suggest using it in perfusion buffers (e.g., with EGTA and L-glutamic acid) to stabilize ion gradients without interfering with fluorescent dyes . Researchers should validate its inertness via control experiments comparing ATPase activity or membrane potential measurements with/without the compound .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Use NIOSH/EN 166-standard PPE to avoid inhalation or skin contact.

- In case of exposure, rinse with water and consult a physician .

- Avoid dust formation during weighing; use fume hoods for large-scale processing .

Q. How can researchers address batch-to-batch variability in commercial samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.